molecular formula C16H26N2O2 B6645213 2-[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-2-yl]cyclohexan-1-ol

2-[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-2-yl]cyclohexan-1-ol

Cat. No. B6645213
M. Wt: 278.39 g/mol
InChI Key: AFQUIHWXSHJAPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-2-yl]cyclohexan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 2-[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-2-yl]cyclohexan-1-ol is not fully understood. However, studies have suggested that it may exert its effects by modulating various signaling pathways in cells, including the MAPK/ERK and PI3K/Akt pathways. It has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase.
Biochemical and Physiological Effects:
Studies have shown that 2-[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-2-yl]cyclohexan-1-ol has a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have antioxidant and anti-inflammatory properties. In vivo studies have shown that it can improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-2-yl]cyclohexan-1-ol for lab experiments is its potential as a versatile tool compound. It can be used to modulate various signaling pathways in cells and inhibit the activity of certain enzymes. However, one limitation of this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for research on 2-[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-2-yl]cyclohexan-1-ol. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the further elucidation of its mechanism of action and the identification of specific targets for its activity. Additionally, there is potential for further exploration of its applications in medicine, agriculture, and material science.

Synthesis Methods

The synthesis of 2-[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-2-yl]cyclohexan-1-ol can be achieved through a multi-step process involving several chemical reactions. The first step involves the reaction of 4,5-dimethyl-2-oxazoline with formaldehyde to produce 1-(4,5-dimethyl-2-oxazolin-2-yl)ethan-1-one. This is followed by the reaction of the ethanone with pyrrolidine to produce 1-(4,5-dimethyl-2-oxazolin-2-yl)pyrrolidine. The final step involves the reaction of the pyrrolidine with cyclohexanone to produce the desired compound.

Scientific Research Applications

2-[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-2-yl]cyclohexan-1-ol has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has shown promise as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, it has been studied for its potential use as a pesticide due to its insecticidal properties. In material science, this compound has been studied for its potential use in the development of novel materials with unique properties.

properties

IUPAC Name

2-[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-2-yl]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-11-12(2)20-16(17-11)10-18-9-5-7-14(18)13-6-3-4-8-15(13)19/h13-15,19H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQUIHWXSHJAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CN2CCCC2C3CCCCC3O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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